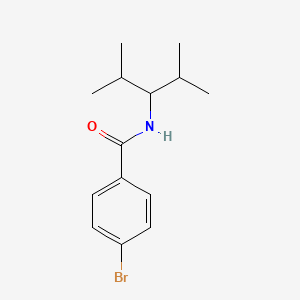
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The compound’s structure features a benzamide core substituted with a bromine atom and a 2,4-dimethylpentan-3-yl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom into the benzamide ring.
Alkylation: The brominated benzamide is then subjected to alkylation with 2,4-dimethylpentan-3-yl chloride in the presence of a base such as potassium carbonate. This step attaches the 2,4-dimethylpentan-3-yl group to the nitrogen atom of the benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of brominated benzoic acids.
Reduction: Formation of brominated benzylamines.
Hydrolysis: Formation of 4-bromobenzoic acid and 2,4-dimethylpentan-3-amine.
Scientific Research Applications
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating its biological activity, including antimicrobial and anticancer properties.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the alkyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- Benzamide, 2-bromo-N-methyl-
- 4-bromo-N-[3-[(2,5-dimethylphenyl)methoxy]-4-(propylsulfonylamino)phenyl]benzamide
Uniqueness
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJBHPMGSDEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-(4-cyano-3,6,6-trimethyl-2-bicyclo[3.1.0]hex-3-enylidene)amino] acetate](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B5696720.png)
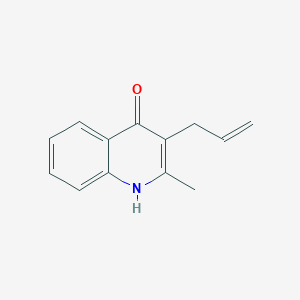
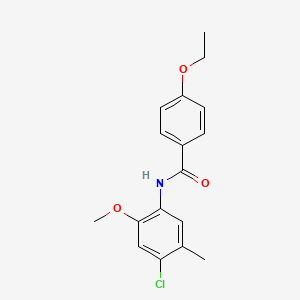
![2-[(2-methylphenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B5696742.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)
![N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B5696762.png)
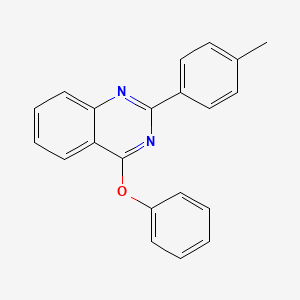
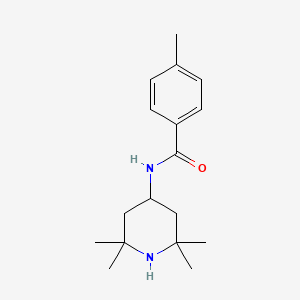
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodophenyl)thiourea](/img/structure/B5696791.png)
